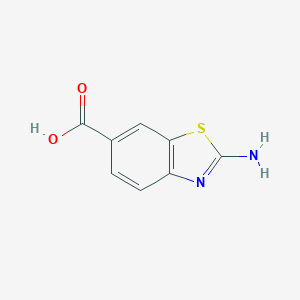

2-Aminobenzothiazole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAKWWWXCZMODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059093 | |

| Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-85-6 | |

| Record name | 2-Amino-6-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminobenzothiazole 6 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to 2-Aminobenzothiazole-6-carboxylic Acid

The synthesis of this compound can be achieved through several established pathways, primarily involving the hydrolysis of its corresponding ethyl ester or through direct synthesis methods.

A common and effective method for the preparation of this compound involves the hydrolysis of its precursor, Ethyl 2-aminobenzothiazole-6-carboxylate. This process is typically achieved under basic or acidic conditions, which cleave the ester bond to yield the carboxylic acid and ethanol (B145695).

The synthesis of the starting material, Ethyl 2-aminobenzothiazole-6-carboxylate, often begins with the esterification of 4-aminobenzoic acid with ethanol to produce ethyl 4-aminobenzoate. researchgate.net This intermediate is then treated with potassium thiocyanate (B1210189), followed by an oxidative cyclization using a bromine solution, to form the benzothiazole (B30560) ring system. researchgate.netlongdom.org

Table 1: Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-aminobenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-aminobenzoate |

Once Ethyl 2-aminobenzothiazole-6-carboxylate is obtained, hydrolysis is carried out to produce the final product, this compound.

Direct synthesis of this compound has also been reported, offering an alternative to the hydrolysis route. One prominent method involves the reaction of 4-aminobenzoic acid with potassium thiocyanate (KSCN) and bromine in a suitable solvent like methanol (B129727). ambeed.com The reaction mixture is typically cooled, and bromine is added portion-wise. The resulting precipitate is then heated in the presence of hydrochloric acid to facilitate the formation of the final product. ambeed.com

Another direct approach starts from 4-amino-3-thiocyano-benzonitrile, which is subjected to reflux and stirring in the presence of concentrated hydrochloric acid to yield this compound. ambeed.com

The classical synthesis of 2-aminobenzothiazoles involves treating an appropriately substituted aniline (B41778) with potassium thiocyanate and bromine in acetic acid. nih.gov This method is widely applicable for generating various 6-substituted 2-aminobenzothiazoles. nih.govnih.gov

Table 2: Comparison of Direct Synthesis Starting Materials

| Starting Material | Key Reagents | Reported Yield |

|---|---|---|

| 4-Aminobenzoic acid | KSCN, Br₂, MeOH, HCl | 42% ambeed.com |

Strategies for Derivatization of this compound

The this compound scaffold contains two primary reactive sites for further modification: the amino group at the 2-position and the carboxylic acid group at the 6-position. This section focuses on reactions involving the amino group.

The exocyclic amino group of this compound is a versatile handle for introducing a wide range of functionalities through various chemical transformations.

The amino group readily undergoes condensation reactions. For instance, reaction with chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as chloroform (B151607) leads to the formation of 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid. nih.gov This acylation is a key step in building more complex derivatives. The reaction typically requires refluxing for several hours to achieve a good yield. nih.gov

Table 3: Synthesis of 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid

| Reactants | Reagents/Conditions | Yield | Melting Point |

|---|

Furthermore, the amino group can react with various aromatic aldehydes to form Schiff bases, also known as imines. nih.gov These reactions are typically carried out by refluxing the benzothiazole with the desired aldehyde in a suitable solvent. These imine derivatives serve as intermediates for synthesizing a variety of heterocyclic compounds. nih.gov For example, multicomponent reactions involving 2-aminobenzothiazole (B30445), aromatic aldehydes, and other reagents can lead to complex fused heterocyclic systems. nih.govnih.gov

The chloroacetylamino derivative formed in the previous step is a valuable intermediate for synthesizing hydrazinoacetylamino compounds. Treatment of 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux results in the nucleophilic substitution of the chlorine atom to yield 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid. nih.gov This hydrazide is a key building block for creating further derivatives, such as Schiff bases by condensation with aromatic aldehydes, which can then be used to construct other heterocyclic rings like azetidinones. nih.govnih.gov

Table 4: Synthesis of 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid

| Reactant | Reagents/Conditions | Yield | Melting Point |

|---|

Reactions at the Amino Group

Synthesis of Azetidinone Scaffolds

Azetidinones, also known as β-lactams, are a significant class of heterocyclic compounds, famously represented by penicillin and cephalosporin (B10832234) antibiotics. The fusion of a benzothiazole moiety with an azetidinone ring has been explored to generate novel molecular frameworks.

A key synthetic route to 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids starts with this compound. nih.govglobalresearchonline.net The synthesis is a multi-step process:

Amide Formation: The initial step involves the acylation of the 2-amino group of this compound with chloroacetyl chloride, yielding 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid. nih.govglobalresearchonline.net

Hydrazine Substitution: The resulting product is then treated with hydrazine hydrate, which substitutes the chloro group to form 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid. nih.govglobalresearchonline.net

Schiff Base Formation: This intermediate is condensed with various aromatic aldehydes to produce a series of Schiff bases, specifically 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids. nih.gov

Cyclization: The final step is a dehydrative annulation of the Schiff bases using chloroacetyl chloride in the presence of triethylamine. This reaction, a classic example of the Staudinger synthesis, forms the four-membered azetidinone ring, yielding the target compounds. nih.govderpharmachemica.com

This sequential approach allows for the introduction of diverse aryl groups onto the azetidinone ring, depending on the aromatic aldehyde used in the Schiff base formation step. nih.gov

Table 1: Synthesis of Aryl-Substituted Azetidinones

| Starting Material | Intermediate (Schiff Base) | Reagents for Cyclization | Final Product | Reference |

|---|---|---|---|---|

| 2-{2-[N'-(phenylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid | Schiff base from Benzaldehyde | Chloroacetyl chloride, Triethylamine | 2-{2-[3-chloro-2-(phenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | nih.gov |

| 2-{2-[N'-(4-chlorophenylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid | Schiff base from 4-Chlorobenzaldehyde | Chloroacetyl chloride, Triethylamine | 2-{2-[3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | nih.gov |

| 2-{2-[N'-(4-methoxyphenylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid | Schiff base from 4-Methoxybenzaldehyde | Chloroacetyl chloride, Triethylamine | 2-{2-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | nih.gov |

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety at the 6-position of the benzothiazole ring is a prime site for chemical modification, enabling the synthesis of esters and amides, which serve as crucial building blocks for more complex molecules.

The conversion of the carboxylic acid to an ester is a common initial step in many synthetic pathways. This transformation is typically performed to protect the carboxylic acid or to create a more reactive intermediate for further derivatization. A standard method for this is Fischer esterification. For example, methyl 2-aminobenzo[d]thiazole-6-carboxylate is synthesized by treating this compound with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). nih.govacs.org

The resulting ester, methyl 2-aminobenzo[d]thiazole-6-carboxylate, is a versatile building block used in the synthesis of more complex derivatives, including those with substitutions on the benzothiazole ring. nih.govacs.orgnih.gov

Table 2: Esterification of this compound

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | nih.govacs.org |

The carboxylic acid group can be converted into an amide, a functional group prevalent in many biologically active molecules. The synthesis of 2-amino-benzothiazole-6-carboxylic acid diethylamide involves activating the carboxylic acid group with a coupling agent, followed by reaction with diethylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethoxycarbonyl-ethylenediamine quinoxaline (B1680401) (EEDQ) in a suitable solvent like dimethylformamide (DMF) can facilitate this transformation. This direct amidation provides a route to a different class of derivatives compared to reactions occurring at the 2-amino position.

While amide bonds can also be formed by acylating the 2-amino group, the direct conversion of the 6-carboxylic acid creates structurally distinct derivatives and expands the chemical space available for exploration. nih.govresearchgate.net

Table 3: Amide Formation from this compound

| Starting Material | Amine | Coupling Agent/Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Diethylamine | DCC / DCM or EEDQ / DMF | 2-Amino-benzothiazole-6-carboxylic acid diethylamide |

Modifications to the Benzothiazole Ring System

Altering the substitution pattern on the core benzothiazole ring is a powerful strategy for fine-tuning the properties of the resulting molecules. This includes the introduction of hydroxyl groups and other substituents to explore the surrounding chemical space.

An elegant pathway has been developed for the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates bearing a hydroxyl group at either the 4- or 5-position. nih.govacs.org This method provides key building blocks for further derivatization. nih.govnih.gov The synthesis begins not with the final benzothiazole, but with a substituted nitrobenzoic acid. For the 4-hydroxy derivative, the general sequence is as follows:

Esterification: 3-Hydroxy-4-nitrobenzoic acid is first converted to its methyl ester, methyl 3-hydroxy-4-nitrobenzoate, using sulfuric acid in methanol. nih.govacs.org

Protection: To prevent unwanted side reactions during the subsequent cyclization, the hydroxyl group is protected, for instance, with a tert-butyldimethylsilyl (TBDMS) group. acs.org

Nitro Reduction: The nitro group is then reduced to an amino group. This can be achieved through catalytic hydrogenation (H₂/Pd/C) or by using reagents like tin(II) chloride (SnCl₂). nih.govacs.org

Cyclization: The resulting 4-amino benzoate (B1203000) derivative undergoes cyclization with potassium thiocyanate (KSCN) and bromine in acetic acid to form the 2-aminobenzothiazole ring. nih.govacs.org

Deprotection: The hydroxyl protecting group is removed during work-up to yield the final product, methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate. nih.govacs.org

A similar strategy, starting from different isomers of hydroxy-nitrobenzoic acid, can be employed to synthesize the 5-hydroxy-substituted analogue. nih.gov

Table 4: Synthesis of Hydroxy-Substituted Benzothiazole Derivatives

| Precursor | Key Steps | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | 1. Esterification (MeOH, H₂SO₄) 2. Nitro Reduction (e.g., SnCl₂) 3. Cyclization (KSCN, Br₂) | Methyl 4-amino-3-hydroxybenzoate | Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate | nih.govacs.org |

| 4-Hydroxy-3-nitrobenzoic acid | 1. Esterification 2. Nitro Reduction 3. Cyclization | Methyl 3-amino-4-hydroxybenzoate | Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate | nih.gov |

The hydroxy-substituted 2-aminobenzothiazole-6-carboxylates are highly valuable as they offer multiple points for further modification, allowing for a thorough exploration of the chemical space around the scaffold. nih.govacs.orgnih.gov The introduced hydroxyl group, in particular, can be readily derivatized.

For instance, the hydroxyl group can be alkylated through reactions like the Williamson ether synthesis or the Mitsunobu reaction. nih.govacs.org In the Williamson ether synthesis, the hydroxylated benzothiazole is treated with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃). nih.govacs.org This approach has been used to prepare a series of new compounds with various ether linkages at the 4- or 5-position, demonstrating the utility of the hydroxy-substituted core as a versatile building block for creating a library of analogues. nih.govacs.org

Table 5: Derivatization of Hydroxy-Substituted Benzothiazoles

| Starting Material | Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|---|

| Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate | Williamson Ether Synthesis | Alkyl halide, K₂CO₃ | 4-Alkoxy-2-aminobenzo[d]thiazole-6-carboxylate derivatives | nih.govacs.org |

| Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate | Williamson Ether Synthesis | Alkyl halide, K₂CO₃ | 5-Alkoxy-2-aminobenzo[d]thiazole-6-carboxylate derivatives | nih.gov |

Green Chemistry Approaches in 2-Aminobenzothiazole Synthesis

The principles of green chemistry, which encourage the use of sustainable and non-hazardous methods, are increasingly being applied to the synthesis of 2-aminobenzothiazoles. nih.gov These approaches aim to reduce waste, avoid toxic solvents, and improve energy efficiency, often resulting in high yields and simplified experimental procedures. nih.govrsc.org One-pot multicomponent reactions are particularly promising, as they are characterized by high yields, shorter reaction times, and often proceed without a solvent. nih.gov

Catalytic Methodologies

Catalysis is central to the green synthesis of 2-aminobenzothiazoles, offering pathways that are both efficient and environmentally conscious. A variety of catalysts have been employed to facilitate the cyclization and formation of the benzothiazole ring system.

Iron(III) chloride (FeCl₃) has been used as a catalyst in the tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water, providing an environmentally benign and practical route to 2-aminobenzothiazole. rsc.org Similarly, copper catalysts, such as copper(I) iodide (CuI), have proven effective for the synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines under microwave heating. researchgate.net Other copper-catalyzed reactions include the one-pot synthesis from 2-iodoanilines and sodium dithiocarbamates using a Cu(OAc)₂/Cs₂CO₃ system. nih.gov

Palladium catalysts, like Pd(OAc)₂, are used for intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov Nickel(II) catalysts have also been shown to effectively produce 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Acid catalysts are also widely used. The cyclization of arylthioureas can be achieved using sulfuric acid in the presence of a catalytic amount of a bromine compound. google.comgoogle.com Heterogeneous acid catalysts, such as P₂O₅ on a SiO₂ support, are effective in multicomponent reactions, with the added benefit of easy regeneration and reuse. nih.gov Scandium(III) triflate (Sc(OTf)₃) has been utilized as an initiator in three-component reactions under microwave irradiation. nih.gov

The following table summarizes various catalytic systems used in the synthesis of 2-aminobenzothiazole derivatives.

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| FeCl₃ | 2-Iodoaniline, Isothiocyanate | Tandem Reaction in Water | Environmentally benign, recyclable media. rsc.org |

| CuI | 2-Bromophenyl isothiocyanate, Amines | Microwave-Assisted Synthesis | Ligand-free, rapid reaction. researchgate.net |

| Pd(OAc)₂ | N-aryl-N′,N′-dialkylthioureas | Intramolecular Oxidative Cyclization | Forms 2-(dialkylamino)benzothiazoles. nih.gov |

| Ni(II) complexes | N-arylthioureas | Cyclization | Effective for arylthiourea precursors. nih.gov |

| P₂O₅/SiO₂ | 2-Aminobenzothiazole, Aldehydes, Isonitriles | Multicomponent Reaction | Heterogeneous, easily regenerated catalyst. nih.govmdpi.com |

| Sc(OTf)₃ | 2-Aminobenzothiazole, Aldehydes, 1,3-Diketones | Microwave-Assisted Multicomponent Reaction | Atom-economy, solvent-free. nih.govmdpi.com |

| Sulfuric Acid / Bromine | Arylthiourea | Oxidative Ring Closure | Traditional, effective method. google.comgoogle.com |

Solvent-Free or Environmentally Benign Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. The synthesis of 2-aminobenzothiazoles has seen significant progress in this area.

Water-Promoted Synthesis: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Tandem reactions of isothiocyanates with 2-aminothiophenols have been shown to proceed rapidly and efficiently in water, producing a variety of 2-aminobenzothiazoles in good yields. rsc.org This approach is noted for its high efficiency and simple, practical procedures. rsc.org The use of water as a solvent can significantly reduce the cost and environmental impact of the synthesis. nih.gov

Solvent-Free and Microwave-Assisted Reactions: Solvent-free, or neat, reaction conditions represent another significant green advancement. The synthesis of certain 2-aminobenzothiazole derivatives has been successfully achieved by fusing reactants without any solvent, which is particularly useful when dealing with reactants that have weak nucleophilicity. nih.govacs.org

Microwave irradiation has emerged as a powerful tool for promoting these reactions. It often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govtandfonline.com For instance, 2-aminobenzothiazoles have been efficiently synthesized using tetrabutylammonium (B224687) tribromide as a stable bromine source under solvent-free microwave conditions. tandfonline.com The combination of microwave assistance with solvent-free or water-based systems offers a highly efficient and environmentally friendly synthetic strategy. nih.govresearchgate.net

Analytical Techniques for Characterization of Synthesized Compounds

The unambiguous identification and purity assessment of synthesized compounds like this compound and its derivatives are critical. A combination of spectroscopic, elemental, and chromatographic methods is employed for this purpose. nih.govijprs.comresearchgate.net

Spectroscopic Methods (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compounds. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. nih.govcore.ac.uk ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. nih.govnih.gov Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). nih.govacs.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.govnih.gov Characteristic absorption bands (in cm⁻¹) indicate the presence of specific bonds, such as N-H (amine), C=O (carboxyl), and the benzothiazole ring structure. nih.govresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. ijprs.comniscpr.res.in High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be useful for characterizing conjugated systems like the benzothiazole ring. researchgate.net

The table below presents typical spectroscopic data for 2-aminobenzothiazole derivatives found in the literature.

| Technique | Observation | Typical Values / Interpretation |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.8 - 8.4 ppm. researchgate.netniscpr.res.in |

| Amine Protons (NH₂) | Broad singlet, chemical shift can vary. nih.gov | |

| ¹³C NMR | Benzothiazole Carbons | Signals typically appear between δ 110 - 170 ppm. nih.govspectrabase.com |

| Carboxylic Acid Carbon (C=O) | Signal may appear around δ 165-175 ppm. | |

| IR (cm⁻¹) | N-H Stretching (Amine) | Bands around 3100 - 3400 cm⁻¹. researchgate.netnih.gov |

| C=O Stretching (Carboxylic Acid) | Strong band around 1680 - 1710 cm⁻¹. researchgate.net | |

| C=N Stretching (Thiazole) | Band around 1560 - 1625 cm⁻¹. researchgate.net | |

| Mass Spec (m/z) | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight of the compound. researchgate.netniscpr.res.in |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a compound. ijprs.comresearchgate.net The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. core.ac.ukniscpr.res.in

Chromatographic Purity Assessment (e.g., TLC, Column Chromatography)

Chromatographic methods are essential for monitoring the progress of a reaction, separating the desired product from byproducts and unreacted starting materials, and assessing the purity of the final compound. researchgate.netniscpr.res.in

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor a reaction's progress. nih.govniscpr.res.in A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable mobile phase (a solvent mixture, e.g., n-hexane:acetone). nih.gov The separated spots are visualized, often under UV light, allowing for a quick assessment of the reaction's completion. nih.gov

Column Chromatography: This technique is used for the purification of the synthesized compounds on a larger scale. nih.govniscpr.res.in The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system (eluent) is passed through the column to separate the components based on their different affinities for the stationary and mobile phases. nih.gov Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. niscpr.res.in

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction analysis is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically important molecules like the derivatives of this compound.

The crystal structure of various substituted benzothiazoles has been successfully elucidated using single-crystal X-ray analysis. For instance, the structure of a 6-amidino substituted 2-aminobenzothiazole was determined through this method, confirming its molecular geometry and packing in the solid state. nih.gov Such analyses reveal that the benzothiazole core, consisting of a benzene (B151609) ring fused to a 1,3-thiazole ring, is essentially planar. wikipedia.org

Studies on co-crystals of 2-aminobenzothiazole with different carboxylic acids provide significant insight into the intermolecular interactions that are likely to occur in this compound itself. In these molecular adducts, proton transfer from the carboxylic acid to the benzothiazole moiety is a common feature. researchgate.netqut.edu.au The resulting crystal structures are stabilized by robust hydrogen-bonding patterns. A frequently observed interaction is the formation of a dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites of the 2-aminobenzothiazolium cation. researchgate.netqut.edu.au This interaction often involves a primary dimer and a secondary interaction where an amino proton bonds with a carboxylate oxygen, creating a linear hydrogen-bonded chain. researchgate.net

Detailed crystallographic data from these studies offer a blueprint for the structural features of this class of compounds. The analysis of a 3-benzothiazole-9-ethyl carbazole (B46965) derivative, for example, determined its orthorhombic crystal system and specific cell parameters. nih.gov This level of detail is fundamental for computational modeling and rational drug design.

The table below presents typical crystallographic data obtained for derivatives related to the 2-aminobenzothiazole scaffold, illustrating the type of information generated from X-ray diffraction studies.

Interactive Table: Crystallographic Data for Benzothiazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-benzothiazole-9-ethyl carbazole | Orthorhombic | P2(1)2(1)2(1) | a = 5.6626 Å, b = 12.606 Å, c = 22.639 Å, α = 90°, β = 90°, γ = 90° | nih.gov |

| 2-aminobenzothiazolium indole-2-carboxylate | Not specified in abstract | Not specified in abstract | Involves proton transfer and forms hydrogen-bonded dimer associations. | researchgate.netqut.edu.au |

| 6-Amidino substituted 2-aminobenzothiazole | Not specified in abstract | Not specified in abstract | Structure confirmed by single crystal X-ray analysis; forms a three-dimensional network via hydrogen bonding. | nih.govresearchgate.net |

Medicinal Chemistry and Pharmacological Investigations

Antimicrobial Activities

Derivatives of 2-aminobenzothiazole (B30445) have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. nih.gov The structural features of these compounds allow for various chemical modifications, leading to the development of derivatives with enhanced antimicrobial potential. niscpr.res.inhumanjournals.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

The 2-aminobenzothiazole framework has been a basis for the synthesis of new antibacterial agents. Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. niscpr.res.inniscpr.res.in For instance, certain synthesized [(2"-substituted aryl)-4"-oxo-1",3"-thiazolidine-3"-imino-acetyl]-2-aminobenzothiazoles and [(5"-arylidene-2"-substituted aryl-4"-oxo-1",3"-thiazolidine)-3"-iminoacetyl]-2-aminobenzothiazoles were evaluated for their antibacterial properties. niscpr.res.inniscpr.res.in

The antibacterial activity of these compounds was tested against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli and Klebsiella pneumoniae (Gram-negative). niscpr.res.inniscpr.res.in Similarly, another study reported that newly synthesized benzothiazole (B30560) pyrimidine (B1678525) derivatives showed excellent antibacterial activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus pyogenes. doi.org

Furthermore, some novel amide derivatives of 2-aminobenzothiazole demonstrated moderate activity against the Gram-negative Escherichia coli and the Gram-positive Staphylococcus epidermidis and Klebsiella pneumoniae. researchgate.net Research into 2-azidobenzothiazoles, derived from 2-aminobenzothiazoles, also showed antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and MDR E. coli. researchgate.net Additionally, pyridobenzothiazine acid derivatives, synthesized from substituted 2-aminobenzothiazoles, have shown potent activity against both Gram-positive and Gram-negative pathogens. nih.gov

Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives

| Bacterial Strain | Type | Activity Observed |

|---|---|---|

| Bacillus subtilis | Gram-Positive | Yes niscpr.res.inniscpr.res.in |

| Staphylococcus aureus | Gram-Positive | Yes niscpr.res.inniscpr.res.indoi.orguokerbala.edu.iqsemanticscholar.org |

| Staphylococcus epidermidis | Gram-Positive | Yes researchgate.net |

| Enterococcus faecalis | Gram-Positive | Yes researchgate.net |

| Streptococcus pyogenes | Gram-Positive | Yes doi.org |

| Escherichia coli | Gram-Negative | Yes niscpr.res.inniscpr.res.indoi.orguokerbala.edu.iq |

| Klebsiella pneumoniae | Gram-Negative | Yes niscpr.res.inniscpr.res.indoi.orgresearchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | Yes doi.org |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | Yes researchgate.net |

| Multidrug-resistant Escherichia coli (MDR E. coli) | Gram-Negative | Yes researchgate.net |

Antifungal Efficacy against Various Fungal Species

The 2-aminobenzothiazole scaffold has also been explored for its antifungal properties. A variety of its derivatives have been synthesized and tested against several fungal species. humanjournals.com For example, certain [(2"-substituted aryl)-4"-oxo-1",3"-thiazolidine-3"-imino-acetyl]-2-aminobenzothiazoles and their 5"-arylidene counterparts were screened for their antifungal activity. niscpr.res.inniscpr.res.in

These compounds were tested against fungal species such as Aspergillus niger, Aspergillus flavus, Fusarium oxysporum, and Trichoderma viride. niscpr.res.inniscpr.res.in In another study, newly synthesized benzothiazole pyrimidine derivatives displayed significant antifungal activity against Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor. doi.org It was noted that compounds with substituents on the 4-aryl group were more active than the parent compound against all tested fungi. doi.org

Furthermore, some novel pyrido[2,1-b]benzo[d]thiazole and 2-(benzo[d]thiazol-2-ylamino)pyrimidine derivatives were synthesized and screened for their antifungal activities, with one compound exhibiting moderate activity against Candida albicans. nih.gov Another study highlighted that N-myristoyltransferase (NMT), a potential antifungal target, can be inhibited by benzothiazole derivatives, with one compound showing good inhibitory activity against a wide range of fungal pathogens. rsc.org

Table 2: Antifungal Activity of 2-Aminobenzothiazole Derivatives

| Fungal Species | Activity Observed |

|---|---|

| Aspergillus niger | Yes niscpr.res.inniscpr.res.in |

| Aspergillus flavus | Yes niscpr.res.inniscpr.res.indoi.org |

| Fusarium oxysporum | Yes niscpr.res.inniscpr.res.in |

| Trichoderma viride | Yes niscpr.res.inniscpr.res.in |

| Aspergillus fumigatus | Yes doi.org |

| Candida albicans | Yes doi.orgnih.gov |

| Penicillium marneffei | Yes doi.org |

| Mucor | Yes doi.org |

| Cryptococcus neoformans | Yes rsc.org |

| Candida glabrata | Yes rsc.org |

Anti-tubercular Activity

Derivatives of 2-aminobenzothiazole have shown promise as anti-tubercular agents. plos.org The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has necessitated the development of new therapeutic agents, and the 2-aminobenzothiazole scaffold is being actively investigated in this context. plos.orgplos.org

Several studies have focused on synthesizing and evaluating 2-aminobenzothiazole derivatives for their activity against Mycobacterium tuberculosis. For example, a series of 2-aminothiazoles were designed and synthesized, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. plos.org Another study identified an amino-benzothiazole scaffold from a whole-cell screen that exhibited bactericidal activity against both replicating and non-replicating M. tuberculosis. tbdrugaccelerator.orgbiorxiv.org

Furthermore, novel benzothiazolylpyrimidine-5-carboxamide derivatives have been synthesized and shown to have promising anti-tubercular activity, with some compounds exhibiting better activity than the standard drug isoniazid. nih.gov Additionally, a series of benzothiazolo naphthyridone carboxylic acid derivatives were synthesized and evaluated, with one compound showing high potency against both M. tuberculosis H37Rv and multi-drug resistant strains. nih.gov

Anticancer and Antitumor Potentials

The 2-aminobenzothiazole scaffold is a key component in the design and discovery of new anticancer agents. nih.govnih.gov A multitude of derivatives have been synthesized and shown to possess potent antitumor activities against various human cancer cell lines. nih.govresearchgate.net

Activity against Human Cancer Cell Lines

Derivatives of 2-aminobenzothiazole have demonstrated significant antiproliferative effects against a wide array of human cancer cell lines. For instance, a study on novel 2-aminobenzothiazole derivatives showed their efficacy against lung cancer (A549) and breast cancer (MCF-7) cell lines. acs.orgresearchgate.net Another study reported that a new series of 2-aminobenzothiazole derivatives exhibited potent antiproliferative activity against HCT116 (colon), A549 (lung), and A375 (melanoma) cell lines, with minimal cytotoxicity to normal cells. nih.gov

Furthermore, research has shown that 2-aminobenzothiazole itself can induce cytotoxicity and apoptosis in human laryngeal carcinoma (HEp-2) cells in a dose- and time-dependent manner. europeanreview.org Other derivatives have shown activity against various other cancer cell lines, including HT-29 (colon), PC-3 (prostate), U87MG (glioblastoma), C6 (rat glioma), HeLa (cervical), and DU145 (prostate). nih.gov

Table 3: Anticancer Activity of 2-Aminobenzothiazole Derivatives Against Human Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Activity Observed |

|---|---|---|

| A549 | Lung Cancer | Yes nih.govacs.orgresearchgate.net |

| MCF-7 | Breast Cancer | Yes nih.govacs.orgresearchgate.netnih.gov |

| HCT116 | Colon Cancer | Yes nih.gov |

| A375 | Melanoma | Yes nih.gov |

| HEp-2 | Laryngeal Carcinoma | Yes europeanreview.org |

| HT-29 | Colon Cancer | Yes nih.gov |

| PC-3 | Prostate Cancer | Yes nih.gov |

| U87MG | Glioblastoma | Yes nih.gov |

| C6 | Rat Glioma | Yes nih.gov |

| HeLa | Cervical Cancer | Yes nih.gov |

| DU145 | Prostate Cancer | Yes nih.gov |

Targeting Tumor-Related Proteins (e.g., Kinases, Epigenetic Enzymes)

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to target and inhibit the activity of various proteins that play a crucial role in tumor growth and progression. nih.govnih.gov These targets include a range of kinases and epigenetic enzymes. nih.govnih.gov

Kinase Inhibition:

Tyrosine Kinases: Derivatives have been shown to inhibit several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Focal Adhesion Kinase (FAK). nih.gov For example, one compound was identified as a potent VEGFR-2 inhibitor, displaying excellent antiproliferative activity against multiple cancer cell lines. nih.gov

Serine/Threonine Kinases: These include Cyclin-Dependent Kinase 2 (CDK2) and BRAF. nih.gov Certain 2-aminobenzothiazole derivatives have been developed as potent CDK2 inhibitors. nih.gov

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer. acs.orgnih.gov Several 2-aminobenzothiazole derivatives have been synthesized to target components of this pathway, such as PI3Kα and PI3Kγ. nih.govacs.orgnih.gov

Epigenetic Enzyme Inhibition:

Lysine-Specific Demethylase 1 (LSD1): Some 2-aminobenzothiazole derivatives have been shown to inhibit LSD1, an enzyme involved in epigenetic regulation that is a promising target for cancer therapy. nih.gov

The ability of these compounds to target a diverse range of proteins underscores the versatility of the 2-aminobenzothiazole scaffold in the development of novel anticancer therapeutics. nih.govnih.govresearchgate.net

Other Reported Biological Activities of 2-Aminobenzothiazole-6-carboxylic Acid and Analogs

Anti-inflammatory Activity

Derivatives of 2-aminobenzothiazole are recognized for their potential as anti-inflammatory agents. researchgate.netresearchgate.net Research has demonstrated that the benzothiazole nucleus is a key pharmacophore for anti-inflammatory action. researchgate.net The anti-inflammatory properties of these compounds are often evaluated using methods like the carrageenan-induced rat paw edema model, with diclofenac (B195802) sodium frequently serving as a standard for comparison. researchgate.netsphinxsai.com

Studies have revealed that specific substitutions on the benzothiazole ring system can significantly enhance anti-inflammatory activity. For instance, the introduction of electron-withdrawing groups such as chloro (Cl) and methoxy (B1213986) (OCH₃) at various positions on the benzothiazole ring has been shown to increase anti-inflammatory effects. researchgate.netsphinxsai.com One study reported that compounds with a chloro group at the 5-position and methoxy groups at the 4 and 6-positions exhibited notable anti-inflammatory activity. researchgate.netsphinxsai.com The synthesis of various 2-aminobenzothiazole derivatives has been a focus of research to develop novel and potent anti-inflammatory drugs. researchgate.netslideshare.net

| Compound Series | Substitution Pattern | Observed Activity | Reference |

| 2-Aminobenzothiazole Derivatives | 5-chloro substitution | Enhanced anti-inflammatory activity | researchgate.netsphinxsai.com |

| 2-Aminobenzothiazole Derivatives | 4-methoxy substitution | Enhanced anti-inflammatory activity | researchgate.netsphinxsai.com |

| 2-Aminobenzothiazole Derivatives | 6-methoxy substitution | Enhanced anti-inflammatory activity | researchgate.netsphinxsai.com |

Diuretic Activity

The benzothiazole scaffold has also been investigated for its diuretic properties. A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and screened for their in vivo diuretic activity. nih.gov Among the synthesized compounds, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as a particularly promising candidate. nih.gov Docking analysis has also been employed to investigate the diuretic effects of benzothiazole derivatives, with some compounds showing potential, though less than the standard drug acetazolamide. researchgate.net

| Compound | Activity | Method | Reference |

| N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide | Promising diuretic candidate | In vivo screening | nih.gov |

| 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide | Potential diuretic effect | Docking analysis | researchgate.net |

Neuroprotective Activity (e.g., for Amyotrophic Lateral Sclerosis)

A notable application of the 2-aminobenzothiazole scaffold is in the area of neuroprotection, particularly for the treatment of amyotrophic lateral sclerosis (ALS). gaacademy.org Riluzole, a drug used to treat ALS, is a 2-aminobenzothiazole derivative (2-amino-6-(trifluoromethoxy)benzothiazole). nih.govnih.gov This has spurred further investigation into benzothiazole derivatives for their neuroprotective properties. acs.org The mechanism of action for riluzole's neuroprotective effect is thought to involve the modulation of glutamate (B1630785) neurotransmission. nih.gov The buildup of the TDP-43 protein is a pathological hallmark of ALS, and research has explored the potential of benzothiazole derivatives to mitigate the cellular damage caused by this protein aggregation. gaacademy.org

Antidiabetic Activity

The benzothiazole moiety is a recognized pharmacophore in the development of antidiabetic agents. annalsofrscb.roijmrset.com Researchers are continuously working to develop more effective benzothiazole derivatives for the management of diabetes. annalsofrscb.ro These derivatives have shown potential as hypoglycemic agents. annalsofrscb.ro

One of the key targets for novel antidiabetic drugs is Adenosine 5′-monophosphate-activated protein kinase (AMPK). acs.org Certain benzothiazole derivatives have been synthesized that can increase glucose uptake in a manner dependent on AMPK. acs.org For example, the compound 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole was found to significantly augment the rate of glucose uptake. acs.org Another study reported on pyrazolobenzothiazine derivatives that exhibited inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. nih.gov

| Derivative Class | Mechanism of Action | Example Compound | Reference |

| Benzothiazole Derivatives | AMPK-dependent glucose uptake | 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | acs.org |

| Pyrazolobenzothiazine Derivatives | α-glucosidase and α-amylase inhibition | Synthetic compound S1 | nih.gov |

| Benzothiazole-Coumarin Hybrids | Multi-targeted (AMPK activation, α-glucosidase/DPP-IV inhibition) | Not specified | seejph.com |

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-aminobenzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring. researchgate.net

Impact of Substituents at Position 6 of the Benzothiazole Moiety

The substituent at the 6-position of the benzothiazole moiety plays a crucial role in modulating the biological activity of the compound. For instance, in the context of anti-inflammatory activity, a methoxy group at the 6-position has been associated with enhanced efficacy. researchgate.netsphinxsai.com Similarly, for anticancer activity, the presence of a nitro or cyano group at the C-6 position has been found to increase antiproliferative effects. mdpi.com In another study, a chlorine atom at the 6th position of the benzothiazole ring led to a notable increase in bioactivity compared to a fluorine substitution at the 5th position. nih.gov

Influence of Derivatization on Biological Activity

The derivatization of the 2-aminobenzothiazole scaffold is a key strategy for the development of new therapeutic agents. nih.gov The amino group at the C-2 position and the benzene (B151609) ring are readily functionalized, allowing for the synthesis of a wide array of derivatives with diverse pharmacological profiles. nih.govnih.gov For example, the synthesis of N-acyl substituted 2-aminobenzothiazoles has been explored for various therapeutic applications. The introduction of different aromatic aldehydes to form Schiff bases, followed by cyclization to create thiazolidinone derivatives, is another common approach to generate novel compounds with potential biological activities. niscpr.res.in The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has provided new building blocks for drug discovery, offering multiple points for further modification to explore the chemical space around the molecule. acs.org

Drug Discovery and Development Considerations

The 2-aminobenzothiazole scaffold, particularly with a carboxylic acid moiety at the 6-position, represents a privileged structure in medicinal chemistry. Its unique electronic and structural features make it a valuable starting point for the design and synthesis of novel therapeutic agents. The considerations for its development span from its use as a foundational molecular piece to detailed analyses of how its derivatives interact with biological systems.

The utility of this compound in drug discovery is significantly enhanced by its role as a versatile building block. acs.orgnih.govsemanticscholar.org The benzothiazole ring system is present in numerous bioactive compounds with a wide array of pharmacological activities, including anticancer and neuroprotective properties. semanticscholar.org Researchers have developed elegant synthetic pathways to create derivatives of this core structure, specifically designed to be easily modified in subsequent synthetic steps. acs.orgnih.gov

A key strategy involves the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates. acs.orgnih.govsemanticscholar.org This process starts from precursors like 3-hydroxy-4-nitrobenzoic acid, which is first esterified and then subjected to a series of reactions, including protection of the hydroxyl group, reduction of the nitro group, and finally, cyclization to form the benzothiazole ring. semanticscholar.org The formation of the benzo[d]thiazole ring from 4-aminobenzoates is typically achieved using potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. acs.org The resulting hydroxy-substituted 2-aminobenzothiazole-6-carboxylate esters are not end-products themselves, but rather key intermediates—building blocks poised for further chemical elaboration. acs.orgnih.govsemanticscholar.org The presence of the amino, hydroxyl, and carboxylate groups provides multiple reactive handles for diversification. acs.orgnih.gov

The concept of "chemical space" refers to the vast multidimensional realm of all possible molecules. Exploring this space is fundamental to discovering novel ligands that can bind to biological targets with high affinity and selectivity. acs.orgyoutube.com The derivatives of this compound are particularly well-suited for this exploration. acs.orgsemanticscholar.org

The synthesis of hydroxy-substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates creates a scaffold that can be substituted at four different positions on the bicyclic system. acs.orgsemanticscholar.org This multi-directional substitution capability allows medicinal chemists to systematically alter the structure and properties of the molecule. acs.orgsemanticscholar.org By varying the substituents, researchers can fine-tune the compound's size, shape, polarity, and hydrogen bonding capacity to achieve optimal interaction with a specific biological target. acs.orgacs.org This systematic modification allows for a thorough exploration of the chemical space immediately surrounding the core scaffold, significantly increasing the probability of identifying potent and selective drug candidates. acs.orgsemanticscholar.org Strategies for this exploration include varying substituents on carboxamide moieties, altering the central scaffold, and modifying functional groups like oxalyl moieties to generate compounds with acidic, basic, or neutral properties. acs.org

The ultimate success of a drug candidate depends on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. For derivatives of this compound, these properties are extensively studied.

Pharmacodynamics

The 2-aminobenzothiazole scaffold is a cornerstone for a multitude of enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in cancer therapy. nih.govnih.govnih.gov Derivatives have shown potent inhibitory activity against several kinases implicated in tumor growth and angiogenesis.

One major target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govnih.gov

A 2-aminobenzothiazole derivative, identified as compound 19 in one study, was identified as a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.5 µM. nih.gov

Another series of 2-aminobenzothiazole hybrids linked to a thiazolidine-2,4-dione moiety was developed, with compound 4a emerging as a potent VEGFR-2 inhibitor with an IC₅₀ of 91 nM. nih.gov

The Phosphoinositide 3-kinase (PI3K) family of enzymes is another critical target. nih.govnih.gov

Starting from a lead compound (PIK-93), optimization efforts focusing on the C6 position of the benzothiazole scaffold led to potent and isoform-selective PI3Kγ inhibitors. nih.gov

A separate series of 2-aminobenzothiazole analogues yielded compound 53 , which showed potent activity against PI3Kβ with an IC₅₀ of 0.02 µM and excellent selectivity over other PI3K subunits. nih.gov

Structure-activity relationship (SAR) studies reveal crucial insights. For example, replacing the 2-aminobenzothiazole moiety with other aryl groups like phenyl or pyridyl significantly weakens the anti-angiogenic activity. nih.gov This highlights the essential role of the benzothiazole core in binding to the target enzyme. nih.gov

Table 1: Pharmacodynamic Profile of Selected 2-Aminobenzothiazole Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 19 | VEGFR-2 | 0.5 µM | nih.gov |

| Hybrid 4a (thiazolidine-2,4-dione hybrid) | VEGFR-2 | 91 nM | nih.gov |

| Compound 53 | PI3Kβ | 0.02 µM | nih.gov |

Pharmacokinetics

Preliminary pharmacokinetic properties are often predicted in silico to guide the design of new derivatives. For a series of novel 2-aminobenzothiazole compounds, properties related to absorption, distribution, metabolism, and excretion (ADME) were calculated. The polar surface area (PSA), a key predictor of drug absorption, for these compounds ranged from 53.65 Ų to 121.01 Ų, a range that suggests the potential for good passive oral absorption. acs.org Further studies on specific derivatives have measured their ability to inhibit enzymes like PIK3CD/PIK3R1, showing up to 65% inhibition, which points to a potential mechanism for their anticancer properties. acs.orgresearchgate.net

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a protein (receptor). These studies are instrumental in understanding the potential therapeutic applications of compounds like 2-aminobenzothiazole (B30445) derivatives.

Molecular docking studies on 2-aminobenzothiazole derivatives have elucidated their binding modes with various biological targets. The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to form key interactions with protein active sites. ijprajournal.com The exocyclic amino group, the thiazole (B1198619) nitrogen, and the sulfur atom can participate in hydrogen bonding, while the benzothiazole (B30560) ring can engage in π-π stacking and van der Waals interactions with amino acid residues. nih.gov

For instance, in studies of 2-aminobenzothiazole derivatives as inhibitors of specific kinases, the 2-amino group has been shown to form crucial hydrogen bonds with aspartate residues in the enzyme's active site. nih.gov Docking studies on derivatives targeting p56lck, a tyrosine kinase, have revealed that the benzothiazole core binds within the ATP-binding site. biointerfaceresearch.com The specific interactions often involve hydrogen bonds with key residues in the hinge region of the kinase domain. biointerfaceresearch.com While specific docking studies for 2-Aminobenzothiazole-6-carboxylic acid are not detailed in the provided results, the general binding mode of the 2-aminobenzothiazole scaffold suggests that the carboxylic acid group at the 6-position could form additional hydrogen bonds or ionic interactions, potentially enhancing binding affinity and selectivity for target proteins.

Table 1: Key Interactions of 2-Aminobenzothiazole Derivatives from Docking Studies

| Interacting Part of Ligand | Type of Interaction | Target Protein Residue (Example) |

| 2-Amino Group | Hydrogen Bond Donor | Aspartate nih.gov |

| Thiazole Nitrogen | Hydrogen Bond Acceptor | Not Specified |

| Benzothiazole Ring | π-π Stacking | Tyrosine nih.gov |

| Substituents (e.g., at C6) | Hydrogen Bonds, Hydrophobic Interactions | Varies with target |

This table is a generalized representation based on studies of various 2-aminobenzothiazole derivatives.

Computational tools are widely used to predict the biological activity and drug-likeness of novel compounds. researchgate.net For 2-aminobenzothiazole derivatives, in silico methods such as PASS (Prediction of Activity Spectra for Substances) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis are employed to forecast their pharmacological profiles and pharmacokinetic properties. ijprajournal.comresearchgate.net

These predictions help in prioritizing compounds for synthesis and experimental testing. For example, computational screening of 2-aminobenzothiazole derivatives has been used to identify potential anti-ischemic agents. ijprajournal.comresearchgate.net The predicted activities are based on the structural similarity of the query molecule to a large database of compounds with known biological activities. The 2-aminobenzothiazole scaffold is associated with a wide range of predicted activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov The specific nature and potency of the activity are heavily influenced by the substituents on the benzothiazole ring. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the properties of molecules like this compound. medipol.edu.trnih.gov

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule. mit.eduresearchgate.net For 2-aminobenzothiazole derivatives, conformational analysis helps in understanding how the molecule orients itself in space, which is crucial for its interaction with biological targets. The planarity of the benzothiazole ring system is a key feature, but the orientation of the carboxylic acid group at the 6-position and the amino group at the 2-position can vary. DFT optimization provides the geometry with the lowest energy, representing the most probable conformation. mdpi.com

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to participate in chemical reactions. mdpi.com

For 2-aminobenzothiazole derivatives, DFT calculations have shown that the HOMO is often located over the substituted aromatic ring, while the LUMO is primarily on the thiazole side. mdpi.com This distribution suggests that the aromatic ring is the likely site for electrophilic attack, while the thiazole moiety is more susceptible to nucleophilic attack. The charge distribution over the molecule, also calculated using DFT, reveals the partial positive and negative charges on each atom, which helps in predicting intermolecular interactions. mdpi.com The presence of electron-donating or electron-withdrawing substituents can significantly alter the HOMO-LUMO gap and the charge distribution. medipol.edu.tr

Table 2: Representative DFT-Calculated Electronic Properties for a Benzothiazole Derivative

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

DFT calculations can accurately predict various spectroscopic features of a molecule, which can then be compared with experimental data to confirm its structure. mdpi.com This includes predicting vibrational frequencies (FT-IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. mit.edu For derivatives of 2-thiophene carboxylic acid, which are structurally related to the title compound, DFT has been used to perform vibrational analysis and compare the results with experimental FT-IR spectra. mdpi.com Such studies aid in the assignment of the observed spectral bands to specific molecular vibrations, confirming the functional groups present in the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-aminobenzothiazole, including those related to this compound, QSAR studies are instrumental in designing novel compounds with enhanced therapeutic potential, particularly as anticancer agents. nih.govnih.govnih.gov

The fundamental principle of QSAR is to correlate physicochemical descriptors of molecules with their observed biological activities. chula.ac.th These studies help in understanding how different structural features of the 2-aminobenzothiazole scaffold contribute to its bioactivity. Research has consistently shown that the 2-aminobenzothiazole nucleus is a crucial pharmacophore for antiproliferative effects, and its replacement with other heterocyclic systems often results in a significant decrease in activity. nih.gov

QSAR analyses on 2-aminobenzothiazole derivatives have revealed key structural insights. For instance, a Group-based QSAR (G-QSAR) study on a series of benzothiazole derivatives indicated that the presence of hydrophobic groups at certain positions on the scaffold can potentiate anticancer activity. chula.ac.th Another study highlighted that substitutions at the R1 position of the benzothiazole ring with groups like -OEt were more favorable for cytotoxicity compared to -H, -Me, or -NO2 groups. nih.gov Such models provide predictive power, guiding the synthesis of new derivatives with potentially improved efficacy. ajrconline.org

The process involves generating various molecular descriptors (e.g., steric, electronic, and topological) and using statistical methods like multiple linear regression to build a predictive model. chula.ac.th For example, a QSAR model for a series of 2-aminobenzothiazole derivatives might look like the following hypothetical equation, illustrating the contribution of different descriptors to the predicted biological activity (pEC50):

pEC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

These models are rigorously validated to ensure their robustness and predictive capability. chula.ac.th The insights gained from QSAR studies are invaluable for the rational design of more potent and selective 2-aminobenzothiazole-based therapeutic agents. nih.govchula.ac.th

| Descriptor Type | Example Descriptor | Significance in Model | Impact on Activity |

|---|---|---|---|

| Electronic | R1-DeltaEpsilonC | Relates to the electronic properties of substituents. | Negative coefficient suggests that lower values are favorable for activity. chula.ac.th |

| Topological | R1-XKHydrophilicArea | Represents the hydrophilic surface area. | Negative coefficient indicates that a smaller hydrophilic area at this position may enhance activity. chula.ac.th |

| Steric/Topological | R2-6 Chain Count | Indicates the number of atoms in a substituent chain. | Positive coefficient suggests that a longer chain at this position could increase activity. chula.ac.th |

| Physicochemical | Hydrophobicity | Measures the lipophilicity of a substituent. | Positive correlation often observed, indicating that increased hydrophobicity can lead to better cell penetration and activity. chula.ac.th |

Computational Assessment of Physicochemical Properties

The physicochemical properties of a compound like this compound are critical determinants of its behavior in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods provide a rapid and cost-effective means to predict these properties, guiding the early stages of drug discovery. nih.gov

Key physicochemical properties for this compound that can be assessed computationally include lipophilicity (log P) and aqueous solubility (log S). Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment (n-octanol) and water, which is crucial for membrane permeability. researchgate.net Aqueous solubility affects a drug's dissolution and absorption in the gastrointestinal tract. nih.gov

Various software and computational models are available to predict these properties based on the molecule's structure. For instance, the octanol-water partition coefficient (log P) can be estimated using methods like ALOGPS. researchgate.net Similarly, aqueous solubility can be predicted from the chemical structure. nih.gov These predictions are based on large datasets of experimentally determined values and sophisticated algorithms that recognize the contributions of different functional groups and structural motifs. beilstein-institut.denih.gov

For this compound, the presence of both a lipophilic benzothiazole core and hydrophilic amino and carboxylic acid groups results in a molecule with balanced properties. The carboxylic acid group, being ionizable, significantly influences its solubility in aqueous media, a property that is also pH-dependent. cymitquimica.com Computational tools can predict the pKa of this group, which is essential for understanding its ionization state at physiological pH.

The table below summarizes some of the computationally predicted and experimentally determined physicochemical properties of this compound.

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C8H6N2O2S | chemicalbook.com |

| Molecular Weight | 194.21 g/mol | chemicalbook.com |

| Melting Point | 265 °C (dec.) | chemicalbook.com |

| Boiling Point (Predicted) | 466.6 ± 37.0 °C | chemicalbook.com |

| pKa (Predicted) | 3.99 ± 0.30 | |

| Polar Surface Area (for hydrochloride salt) | 104 Ų | Computed by Cactvs 3.4.8.18 nih.gov |

| Water Solubility | Soluble in polar solvents | cymitquimica.com |

Coordination Chemistry and Materials Science Applications

Formation of Coordination Networks and Metal Complexes

2-Aminobenzothiazole-6-carboxylic acid (often abbreviated as HABTC) can act as a multidentate ligand, coordinating to metal centers through its nitrogen, sulfur, and oxygen atoms. This versatility allows for the construction of diverse and complex supramolecular architectures.

The 2-aminobenzothiazole (B30445) moiety provides potential coordination sites through the endocyclic nitrogen and sulfur atoms of the thiazole (B1198619) ring, as well as the exocyclic amino group. The carboxylic acid group at the 6-position introduces carboxylate oxygen atoms as additional coordination points. This multiplicity of binding sites allows the ligand to bridge multiple metal centers, facilitating the formation of one-, two-, or three-dimensional coordination polymers. The specific coordination mode employed depends on several factors, including the metal ion's coordination preferences, the reaction conditions, and the presence of other coordinating species.

The pH of the reaction medium plays a critical role in determining the final structure of the coordination network. The protonation state of the carboxylic acid and the amino group can be controlled by adjusting the pH, which in turn influences the coordination behavior of the ligand.

A notable example is the hydrothermal synthesis of cadmium(II) coordination networks with this compound. At a pH of 5.3, a two-dimensional layered structure is formed. In contrast, when the pH is raised to 7.3, a three-dimensional framework with a different topology is obtained, despite the resulting complexes having the identical chemical formula [Cd(ABTC)₂]n. Reactions conducted at intermediate pH values yield a mixture of these two distinct phases, with the ratio of the products being proportional to the pH of the reaction environment. This demonstrates that pH is a key parameter for tuning the dimensionality and topology of the resulting coordination polymers.

The synthesis of metal complexes with this compound is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent under elevated temperature and pressure. The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermal analysis.

Cadmium Complexes: Detailed studies on the coordination of this compound with cadmium(II) have revealed the formation of robust coordination polymers. The structural diversity of these materials is highly dependent on the reaction pH, as detailed in the table below.

| pH | Metal Ion | Resulting Structure | Dimensionality |

| 5.3 | Cd(II) | Layered Network | 2D |

| 7.3 | Cd(II) | 3D Framework | 3D |

Iron, Cobalt, Nickel, Copper, and Lead Complexes: While the coordination chemistry of 2-aminobenzothiazole and its other derivatives with a range of transition metals, including iron, cobalt, nickel, and copper, has been explored, specific research on the synthesis and detailed characterization of complexes with this compound is not extensively documented in the scientific literature. The presence of the carboxylic acid at the 6-position significantly alters the electronic and steric properties of the ligand compared to the parent 2-aminobenzothiazole, meaning that the structures and properties of its complexes are expected to be unique. Further research is needed to isolate and characterize coordination compounds of this compound with these metals.

Potential Applications of Coordination Compounds

The coordination compounds derived from this compound are of interest for their potential applications in catalysis and magnetism, owing to the combined properties of the metal centers and the organic ligand.

Coordination polymers can serve as heterogeneous catalysts, offering advantages such as easy separation from the reaction mixture and potential for recyclability. The cadmium(II) coordination polymers of this compound have been suggested as potential candidates for catalytic applications. The porous nature of some of these frameworks could allow for the diffusion of substrates to the active metal centers. However, specific catalytic activities and reaction mechanisms for these materials have yet to be extensively investigated.

Drug Delivery Systems

The unique chemical structure of this compound, featuring a heterocyclic benzothiazole (B30560) core, an amino group, and a carboxylic acid group, presents a versatile scaffold for the development of advanced drug delivery systems. While research specifically detailing the use of this compound in such systems is emerging, the broader class of benzothiazole derivatives has been explored for various pharmaceutical applications. jddtonline.infoontosight.ai The presence of the carboxylic acid moiety is particularly advantageous for functionalizing nanoparticles, a common strategy in modern drug delivery. scispace.com

The functional groups on this compound allow for its potential integration into drug delivery vehicles through several mechanisms. The carboxylic acid group can be used for covalent conjugation to carrier molecules or for surface modification of nanoparticles to enhance their stability and biocompatibility. scispace.com For instance, carboxyl groups can be activated to form amide bonds with amine-functionalized polymers or lipids. Similarly, the amino group can participate in various bioconjugation reactions.

An analogous approach has been demonstrated with benzothiazolium derivative-capped silica (B1680970) nanocomposites, which have been developed for imaging applications, showcasing the utility of benzothiazole structures in nanoparticle-based systems. nih.gov Furthermore, the concept of using carboxyl-functionalized carriers is well-established; for example, nanoparticles based on N,O-carboxymethyl chitosan-dopamine amide conjugates have been designed for nose-to-brain drug delivery. nih.gov These examples highlight the potential for this compound to be incorporated into similar nanocarrier systems for targeted therapy. The inherent biological activities of the benzothiazole core could also impart therapeutic properties to the delivery system itself. ijsrst.compcbiochemres.com

Below is a table summarizing the potential roles of the functional groups of this compound in the context of drug delivery systems, based on established chemical principles and research on related compounds.

| Functional Group | Potential Role in Drug Delivery Systems | Rationale |

| Carboxylic Acid (-COOH) | - Covalent attachment to drug carriers (e.g., polymers, lipids).- Surface functionalization of nanoparticles.- pH-responsive drug release. | The carboxyl group can be readily activated for amide or ester bond formation. Its negative charge at physiological pH can improve colloidal stability of nanoparticles. The pKa of the carboxylic acid can be exploited for pH-sensitive drug release in acidic tumor microenvironments. |

| Amino Group (-NH2) | - Bioconjugation to targeting ligands (e.g., antibodies, peptides).- Formation of pH-sensitive linkers. | The primary amine is a versatile functional handle for conjugation chemistry. It can also be protonated at lower pH, offering another mechanism for pH-responsive behavior. |

| Benzothiazole Core | - Potential for inherent therapeutic activity.- π-π stacking interactions for drug loading. | The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities. The aromatic system can interact with other aromatic drug molecules, facilitating encapsulation. |

Supramolecular Architectures and Their Properties

The ability of this compound to form well-defined supramolecular architectures is rooted in its capacity for directional intermolecular interactions, primarily hydrogen bonding. The molecule contains both hydrogen bond donors (the amino group and the carboxylic acid's hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the thiazole ring and the carbonyl oxygen of the carboxylic acid). This combination makes it an excellent building block for creating complex, self-assembling systems.

Research on related compounds has demonstrated the propensity of the 2-aminobenzothiazole scaffold to form molecular co-crystals with various carboxylic acids. nih.govresearchgate.net In these structures, the dominant interaction is often a robust hydrogen-bonding motif between the carboxylic acid of one molecule and the 2-amino-thiazole moiety of another. Specifically, a common arrangement involves the formation of a dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites. nih.gov

Beyond discrete co-crystals, benzothiazole derivatives are also being explored as components of more extended, porous supramolecular structures like Covalent Organic Frameworks (COFs). acs.orgrsc.org These materials are constructed from organic building blocks linked by strong covalent bonds, but they assemble into crystalline porous architectures through intermolecular forces. The defined geometry and functional groups of molecules like this compound make them attractive candidates for the design of novel COFs with tailored properties for applications in catalysis or gas storage.